2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid
Description
The compound 2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid features a pyrimidinone core (6-oxo group) substituted with a 2-butyl chain, a 4-methyl group, and an acetic acid moiety at position 3. The 1-position is modified with a benzyl group bearing a trityl-protected tetrazole ring. The trityl (triphenylmethyl) group may enhance solubility or stability during synthesis.
Properties
Molecular Formula |
C44H40N6O3 |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C44H40N6O3/c1-3-4-24-40-45-31(2)39(29-41(51)52)43(53)49(40)30-32-25-27-33(28-26-32)37-22-14-15-23-38(37)42-46-47-48-50(42)44(34-16-8-5-9-17-34,35-18-10-6-11-19-35)36-20-12-7-13-21-36/h5-23,25-28H,3-4,24,29-30H2,1-2H3,(H,51,52) |
InChI Key |
YXEHYWRZIYCGDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong bases, such as potassium carbonate, and organic solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains .
Scientific Research Applications
2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: As an impurity of Fimasartan, it is relevant in the study of drug purity and safety.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations
Core Flexibility: The target compound’s pyrimidinone core differs from the thiazolo-pyrimidine in and the dihydropyrimidine in .
Tetrazole vs. Carboxylic Acid Bioisosterism :
- The trityl-protected tetrazole in the target compound may serve as a masked carboxylic acid, improving membrane permeability compared to the free acetic acid in ’s derivatives .
Synthetic Complexity :
- The target compound’s synthesis likely involves trityl protection/deprotection steps, contrasting with the one-pot methods in and . This complexity may limit scalability but enhances specificity.
Research Findings and Hypotheses
- Anti-Inflammatory Potential: ’s dihydropyrimidine acetic acid derivatives showed 45–60% inhibition of carrageenan-induced edema (vs. 70% for diclofenac) . The target compound’s acetic acid group may confer similar activity, though its tetrazole moiety could redirect bioactivity toward other targets (e.g., hypertension).
- Steric and Electronic Effects : The trityl group in the target compound introduces steric bulk absent in and ’s compounds. This may reduce metabolic degradation but could hinder target engagement.
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
